Product packaging for 2-bromo-5-(difluoromethoxy)benzoic acid(Cat. No.:CAS No. 1427373-00-9)

2-bromo-5-(difluoromethoxy)benzoic acid

Cat. No.: B6228705
CAS No.: 1427373-00-9
M. Wt: 267.02 g/mol
InChI Key: DOFWCBUILGUUQF-UHFFFAOYSA-N
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Description

Significance of Aryl Carboxylic Acids in Contemporary Organic Synthesis

Aryl carboxylic acids, also known as aromatic carboxylic acids, are a cornerstone of modern organic chemistry, defined by the presence of a carboxyl group (-COOH) directly attached to an aromatic ring. numberanalytics.com Their importance stems from their wide availability and their versatility as foundational building blocks for synthesizing more complex molecules. numberanalytics.comnih.gov The carboxyl group's reactivity makes these compounds valuable intermediates in the production of a vast array of organic compounds. numberanalytics.com

These molecules are integral to numerous fields:

Pharmaceuticals : Many drugs incorporate the aryl carboxylic acid moiety as a crucial element for their biological activity. numberanalytics.com

Agrochemicals : They are used to synthesize herbicides, fungicides, and insecticides. numberanalytics.com

Materials Science : These compounds serve as monomers in the production of polymers like polyesters and polyamides. numberanalytics.com

Recent advancements have further expanded their utility. For instance, single-electron activation strategies have provided new methods for transforming benzoic acids into high-value molecules. nih.gov Furthermore, metallaphotoredox catalysis enables diverse transformations of aliphatic and aromatic carboxylic acids, such as arylation, amination, and trifluoromethylation, highlighting their role in late-stage functionalization during drug discovery. princeton.edu

Strategic Importance of Halogen and Haloalkoxy Substituents in Aromatic Systems

The introduction of halogen atoms (F, Cl, Br, I) and haloalkoxy groups (e.g., -OCHF2, -OCF3) onto aromatic rings is a key strategy in medicinal chemistry and materials science. Approximately 25% of licensed drugs contain halogens. researchgate.net These substituents can profoundly alter a molecule's physical, chemical, and biological properties.

Key effects of halogenation include:

Enhanced Lipophilicity : Halogenation, particularly with chlorine, is often used to increase a compound's lipophilicity (its ability to dissolve in fats and lipids), which can improve membrane permeability and oral absorption. nih.gov

Metabolic Stability : Fluorine and fluorinated groups can block sites of metabolic oxidation, increasing the stability and half-life of a drug molecule. mdpi.com

Binding Affinity : Halogens can participate in specific non-covalent interactions known as "halogen bonds," where the halogen atom acts as a Lewis acid. This interaction can enhance the binding affinity and selectivity of a ligand for its biological target, comparable in utility to the more traditional hydrogen bond. researchgate.netnih.gov

Electronic Effects : Halogens exert a strong negative inductive effect (electron-withdrawing), which can modulate the acidity and reactivity of nearby functional groups. slideshare.net

Haloalkoxy groups, such as the trifluoromethoxy group (-OCF3), have become increasingly important in pharmaceutical and agrochemical chemistry, offering enhanced stability and lipophilicity. mdpi.com

Unique Electronic and Steric Influence of the Difluoromethoxy Group

The difluoromethoxy group (-OCHF2) possesses a unique combination of properties that make it a valuable substituent in the design of functional molecules. Like the related trifluoromethoxy group, it is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.com This electronic pull reduces the electron density on the attached oxygen atom, making the group resistant to oxidative metabolism. mdpi.com

Distinct properties of the difluoromethoxy group include:

Hydrogen Bond Donation : The presence of a hydrogen atom allows the -OCHF2 group to act as a hydrogen bond donor, enabling additional interactions with biological targets. nih.gov

Dynamic Lipophilicity : The group can exhibit variable lipophilicity depending on its conformation and the surrounding chemical environment, a feature described as "dynamic lipophilicity". nih.gov

Metabolic Resistance : The steric bulk of the difluoromethyl moiety, greater than that of a simple methoxy (B1213986) group, can hinder enzymatic access, further protecting it from metabolic breakdown. mdpi.com

These characteristics allow the difluoromethoxy group to be strategically installed in molecules to fine-tune their absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov

Overview of Research Trajectories for 2-Bromo-5-(difluoromethoxy)benzoic Acid

This compound is a specialized chemical intermediate used in organic synthesis. Its structure combines the key functional groups discussed previously: an aryl carboxylic acid for further derivatization, a bromine atom that serves as a versatile handle for cross-coupling reactions (like Suzuki or Buchwald-Hartwig couplings), and a difluoromethoxy group to impart specific electronic and metabolic properties.

While detailed, peer-reviewed studies focusing exclusively on this compound are not prevalent, its primary research trajectory is as a building block for the synthesis of more complex, high-value molecules, particularly in the pharmaceutical and agrochemical sectors. Its appearance in the patent literature underscores its utility in the creation of novel, proprietary compounds. uni.lu The strategic placement of its functional groups allows synthetic chemists to construct complex molecular architectures with precise control over the final product's properties.

Below are the key chemical properties of the compound.

PropertyValue
Molecular Formula C8H5BrF2O3
Molecular Weight 267.02 g/mol
CAS Number 886498-83-5
IUPAC Name This compound
SMILES C1=CC(=C(C=C1OC(F)F)C(=O)O)Br
InChI Key DOFWCBUILGUUQF-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1427373-00-9

Molecular Formula

C8H5BrF2O3

Molecular Weight

267.02 g/mol

IUPAC Name

2-bromo-5-(difluoromethoxy)benzoic acid

InChI

InChI=1S/C8H5BrF2O3/c9-6-2-1-4(14-8(10)11)3-5(6)7(12)13/h1-3,8H,(H,12,13)

InChI Key

DOFWCBUILGUUQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)C(=O)O)Br

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 Difluoromethoxy Benzoic Acid

Retrosynthetic Disconnections and Strategic Planning

A retrosynthetic analysis of 2-bromo-5-(difluoromethoxy)benzoic acid reveals two primary strategic disconnections, leading to two main synthetic pathways. The choice of strategy often depends on the availability of starting materials and the desire to control regioselectivity during the key functionalization steps.

Strategy A: Bromination of a Difluoromethoxy Benzoic Acid Precursor This approach involves the late-stage introduction of the bromine atom. The primary disconnection is at the carbon-bromine bond (C-Br).

Target: this compound

Disconnection: C-Br bond

Key Intermediate: 3-(difluoromethoxy)benzoic acid sigmaaldrich.com

In this strategy, the synthesis begins with a precursor already containing the difluoromethoxy and carboxylic acid groups at positions 1 and 3. The subsequent step is a regioselective electrophilic aromatic substitution, specifically bromination, to install the bromine atom at the C-2 position. The success of this route hinges on the directing effects of the existing substituents. The carboxylic acid is a deactivating, meta-directing group, while the difluoromethoxy group is an activating, ortho, para-directing group. Their combined influence must favor bromination at the desired C-2 position, which is ortho to the difluoromethoxy group and ortho to the carboxylic acid group.

Strategy B: Difluoromethoxylation of a Bromo Benzoic Acid Precursor This alternative strategy involves forming the difluoromethoxy group on a pre-brominated scaffold. The key disconnection is at the oxygen-carbon bond of the difluoromethoxy group (C-O).

Target: this compound

Disconnection: C(aryl)-O(ether) bond

Key Intermediate: 2-bromo-5-hydroxybenzoic acid biosynth.comnih.govsigmaaldrich.com

This pathway starts with a benzoic acid derivative where the bromine atom and a hydroxyl group are already in the correct 2,5-substitution pattern. The critical step is the conversion of the phenolic hydroxyl group into a difluoromethoxy ether. This is typically achieved by reaction with a difluorocarbene source or other difluoromethylating agents. This approach secures the regiochemistry of the bromo and carboxyl substituents from the start, focusing the main challenge on the efficient installation of the -OCF2H group.

Precursor Compounds and Their Derivatization

The successful synthesis of the target compound is critically dependent on the selection and preparation of appropriate precursors.

Benzoic Acid Scaffolds and Aromatic Halogenation Precursors

For Strategy A , the key precursor is 3-(difluoromethoxy)benzoic acid . sigmaaldrich.com This compound serves as the foundation upon which the final bromination step is performed.

For Strategy B , the required precursor is 2-bromo-5-hydroxybenzoic acid . biosynth.comnih.govsigmaaldrich.com This intermediate already possesses the correct arrangement of the bromo and carboxyl groups, with a phenolic hydroxyl group serving as a handle for the subsequent introduction of the difluoromethoxy moiety.

Below is a table summarizing the properties of these key precursors.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-(Difluoromethoxy)benzoic acid3-(Difluoromethoxy)benzoic acid4837-19-8C₈H₆F₂O₃188.13
2-Bromo-5-hydroxybenzoic acid2-Bromo-5-hydroxybenzoic acid58380-11-3C₇H₅BrO₃217.02 biosynth.com

Introduction of the Difluoromethoxy Moiety from Phenolic or Aldehyde Intermediates

The installation of the difluoromethoxy group onto a phenolic precursor like 2-bromo-5-hydroxybenzoic acid is a key transformation in Strategy B. This is most commonly achieved through O-difluoromethylation. The reaction involves the generation of difluorocarbene (:CF₂) which then inserts into the O-H bond of the phenol.

Classical methods often utilize chlorodifluoromethane (B1668795) (CHClF₂) as the difluorocarbene precursor in the presence of a base. However, due to the ozone-depleting nature of such reagents, modern synthetic chemistry has pivoted towards alternative, more environmentally benign reagents.

Recent advances in late-stage functionalization have provided a suite of reagents for difluoromethylation. rsc.org For the O-difluoromethylation of phenols, methods may include:

Reaction with sodium chlorodifluoroacetate and a base.

The use of Ruppert-Prakash type reagents (e.g., TMSCF₃ followed by a fluoride (B91410) source to generate the difluoromethoxy anion).

Transition-metal-catalyzed cross-coupling reactions with difluoromethylating agents.

The choice of method depends on the substrate's tolerance to the reaction conditions and the desired yield.

Direct Functionalization Approaches

Direct functionalization refers to the key bond-forming reactions that install the defining substituents onto the aromatic core.

Regioselective Aromatic Bromination

In Strategy A, the critical step is the regioselective bromination of 3-(difluoromethoxy)benzoic acid. Electrophilic aromatic substitution reactions are governed by the directing effects of the substituents already present on the ring. libretexts.org

-COOH group: A deactivating, meta-directing group.

-OCF₂H group: A moderately deactivating, ortho, para-directing group due to the electron-withdrawing nature of the fluorine atoms, yet possessing lone pairs on the oxygen that can direct ortho and para.

The bromination of 3-(difluoromethoxy)benzoic acid would be directed to the positions ortho and para to the difluoromethoxy group (positions 2, 4, and 6) and meta to the carboxylic acid group (positions 2 and 5). The position that satisfies both directing influences is C-2. Therefore, bromination is expected to proceed with high regioselectivity at the C-2 position.

Standard brominating agents like molecular bromine (Br₂) can be used, often with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) to increase the electrophilicity of the bromine. youtube.com Alternative brominating systems include N-Bromosuccinimide (NBS) in the presence of an acid catalyst. The synthesis of the analogous compound, 2-bromo-5-methoxybenzoic acid, is achieved by treating m-anisic acid with bromine in acetic acid, demonstrating the feasibility of this type of regioselective halogenation. google.comprepchem.com

ReactantReagentConditionsProductYield
m-Anisic AcidBr₂ / Acetic AcidReflux2-Bromo-5-methoxybenzoic acid79% prepchem.com
m-Methoxybenzoic AcidDibromohydantoin / H₂SO₄25-30 °C2-Bromo-5-methoxybenzoic acid93.6% google.com

Installation of the Difluoromethoxy Group via Nucleophilic or Electrophilic Fluorination

The term "installation of the difluoromethoxy group" is more accurately described as difluoromethylation of a hydroxyl group, rather than direct fluorination. This process, central to Strategy B, involves the reaction of a phenoxide (generated from 2-bromo-5-hydroxybenzoic acid and a base) with a source of difluorocarbene or an equivalent electrophilic difluoromethyl species.

Recent developments have focused on creating more user-friendly and efficient difluoromethylating agents. rsc.org These can be broadly categorized:

Reagents for generating difluorocarbene (:CF₂):

TMSCF₂Br or TMSCF₂Cl (in the presence of a suitable initiator): These reagents can generate difluorocarbene under relatively mild conditions.

[Ph₃P⁺CF₂H]Br⁻: This phosphonium (B103445) salt can act as a difluoromethylene source.

Nucleophilic Difluoromethylating Agents:

TMSCF₂H (with a base): Can generate a difluoromethyl anion equivalent.

The reaction of the phenoxide of 2-bromo-5-hydroxybenzoic acid with such a reagent would lead to the formation of the desired C-O bond, completing the synthesis of the target molecule. The carboxylic acid group may need to be protected (e.g., as an ester) prior to this step to prevent unwanted side reactions with the basic or nucleophilic reagents used.

Carboxylation Strategies

Carboxylation strategies involve the direct introduction of a carboxylic acid group onto an aromatic ring. A primary method for synthesizing this compound via this approach is the carboxylation of an organometallic derivative of 1-bromo-4-(difluoromethoxy)benzene (B1333783). This typically involves a two-step process:

Formation of an Organometallic Reagent: 1-bromo-4-(difluoromethoxy)benzene is treated with a strong, non-nucleophilic base, such as n-butyllithium, to generate a highly reactive organolithium species. google.com

Reaction with Carbon Dioxide: The resulting organometallic compound is then quenched with carbon dioxide (in the form of dry ice or CO2 gas), followed by an acidic workup to yield the desired this compound. google.com

This method is advantageous for its directness in forming the C-C bond of the carboxylic acid.

Stepwise Synthesis Routes

Stepwise synthesis provides alternative pathways that build the target molecule through a sequence of reactions, often starting from more readily available precursors.

Oxidation of Aldehyde or Alcohol Precursors to the Carboxylic Acid

A common and effective stepwise approach is the oxidation of a corresponding aldehyde or primary alcohol. organic-chemistry.orgnih.gov This involves the synthesis of either 2-bromo-5-(difluoromethoxy)benzaldehyde (B1380319) or (2-bromo-5-(difluoromethoxy)phenyl)methanol, which are then oxidized to the carboxylic acid. organic-chemistry.orgnih.gov

Various oxidizing agents can be employed for this transformation, including:

Potassium permanganate (B83412) (KMnO4)

Chromic acid (H2CrO4)

Pyridinium chlorochromate (PCC) catalyzed by periodic acid (H5IO6). organic-chemistry.org

Sodium perborate (B1237305) in acetic acid. organic-chemistry.org

Hydrogen peroxide with a methyltrioxorhenium catalyst. organic-chemistry.org

The choice of oxidant depends on the specific substrate and desired reaction conditions, with milder reagents often preferred to avoid unwanted side reactions.

Functional Group Interconversions on Substituted Aromatics

Another versatile strategy involves the manipulation of functional groups on a pre-existing substituted benzene (B151609) ring. One such pathway begins with the nitration of a suitable precursor, followed by reduction of the nitro group to an amine, and subsequent diazotization and Sandmeyer-type reaction to introduce the bromine atom. google.com For instance, m-(difluoromethoxy)benzoic acid could theoretically be nitrated, though regioselectivity would be a critical consideration.

A more direct functional group interconversion could involve the hydrolysis of a nitrile. The synthesis would proceed by obtaining 2-bromo-5-(difluoromethoxy)benzonitrile, which can then be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

Catalytic Synthesis Protocols

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint.

Transition Metal-Catalyzed Coupling Reactions for Aromatic C-Br Bond Formation or Functionalization

Transition metal catalysis can be employed for the direct C-H bromination of a benzoic acid derivative. For example, 3-(difluoromethoxy)benzoic acid could potentially be selectively brominated at the 2-position using a palladium or other transition metal catalyst in the presence of a bromine source. This approach offers atom economy by directly functionalizing a C-H bond.

A related patent describes the bromination of m-methoxybenzoic acid using a brominating reagent in the presence of a bromination initiator and cocatalyst. google.com A similar catalytic system could be adapted for the bromination of 3-(difluoromethoxy)benzoic acid.

Catalytic Systems for Difluoromethoxy Group Introduction

The introduction of the difluoromethoxy group is a critical step in many synthetic routes. This is often achieved by the reaction of a corresponding phenol, such as 2-bromo-5-hydroxybenzoic acid, with a difluoromethylating agent. sigmaaldrich.combiosynth.comnih.gov Catalytic systems for this transformation are an active area of research. Reagents like chlorodifluoromethane (CHClF2) or other sources of the difluoromethoxy moiety can be reacted with the phenolic precursor under basic conditions, sometimes with the aid of a phase-transfer catalyst to facilitate the reaction.

Reaction Conditions and Process Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are manipulated include the choice of solvent, reaction temperature and pressure, and the selection of catalysts, reagents, and additives.

The choice of solvent plays a pivotal role in the bromination of benzoic acid derivatives. For the synthesis of similar compounds like 2-bromo-5-methoxybenzoic acid, halogenated hydrocarbon solvents such as dichloromethane, chloroform, and dichloroethane have been effectively utilized. google.com In some procedures, organic acids like glacial acetic acid have been employed as the solvent. google.com The solvent not only dissolves the reactants but also influences the reaction rate and the selectivity of the bromination. For instance, the use of a non-polar solvent can favor the desired regioselectivity by influencing the conformation of the starting material and the transition state of the reaction. The mass ratio of the starting benzoic acid derivative to the solvent is a parameter that is often optimized, with ratios ranging from 1:0.5 to 1:50 being reported for related syntheses. google.com

The following table summarizes the solvents used in the synthesis of related bromobenzoic acids, which can provide insights into suitable solvent systems for the synthesis of the target compound.

Solvent SystemStarting MaterialProductReference
Dichloromethanem-Methoxybenzoic acid2-Bromo-5-methoxybenzoic acid google.com
Chloroformm-Methoxybenzoic acid2-Bromo-5-methoxybenzoic acid google.com
Dichloroethanem-Methoxybenzoic acid2-Bromo-5-methoxybenzoic acid google.com
Glacial Acetic Acid2,4-Dihydroxybenzoic acid2,4-Dihydroxy-5-bromobenzoic acid

Temperature and pressure are critical parameters that directly impact the reaction kinetics and, consequently, the yield of this compound. Bromination reactions of benzoic acid derivatives are typically conducted over a broad temperature range, from as low as -10°C to as high as 150°C. google.comprepchem.com For instance, the bromination of m-methoxybenzoic acid is often carried out at a controlled temperature of 25-30°C. google.com In some cases, particularly when using less reactive brominating agents, heating the reaction mixture is necessary to achieve a reasonable reaction rate. For example, the bromination of benzoic acid in a sealed tube with bromine and water requires heating to 140-150°C. prepchem.com

The reaction time is also a crucial factor, with typical reaction times for bromination ranging from 1 to 24 hours. google.com The progress of the reaction is often monitored by techniques like High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and to ensure the complete consumption of the starting material. google.com The pressure is generally maintained at atmospheric pressure, although in some specific high-temperature reactions, a sealed vessel is used, which leads to an increase in pressure. prepchem.com

The table below illustrates the temperature and time parameters for the synthesis of related compounds.

ReactionTemperatureTimeReference
Bromination of m-methoxybenzoic acid25-30°C3 hours google.com
Bromination of benzoic acid140-150°C12 hours prepchem.com
Bromination of 2,4-dihydroxybenzoic acid30-35°C1 hour

The choice of catalysts, reagents, and additives is fundamental to the successful synthesis of this compound. For the bromination step, various brominating reagents can be employed, including elemental bromine, N-bromosuccinimide (NBS), and dibromohydantoin. google.com The selection of the brominating agent can influence the regioselectivity of the reaction.

To facilitate the bromination, catalysts and initiators are often used. In the synthesis of 2-bromo-5-methoxybenzoic acid, a combination of a bromination initiator like red phosphorus and a cocatalyst such as potassium bromide or potassium bromate (B103136) in the presence of concentrated sulfuric acid has been shown to be effective. google.com The sulfuric acid acts as a strong acid catalyst, activating the aromatic ring towards electrophilic substitution. The molar ratio of the starting material to the brominating reagent and catalysts is a critical parameter to optimize for high yield and purity. google.com

For the introduction of the difluoromethoxy group, methods like fluorodesulfurization of thionoesters using reagents such as SnCl4/DAST have been developed for aromatic compounds. nuph.edu.uaresearchgate.netnuph.edu.ua Another approach involves visible light photoredox catalysis for the difluoromethoxylation of arenes. nih.gov

The following table provides a summary of reagents and catalysts used in the synthesis of related compounds.

Reagent/CatalystRoleReactionReference
N-Bromosuccinimide (NBS)Brominating agentBromination of m-methoxybenzoic acid google.com
DibromohydantoinBrominating agentBromination of m-methoxybenzoic acid google.com
Red PhosphorusBromination initiatorBromination of m-methoxybenzoic acid google.com
Potassium BromateCocatalystBromination of m-methoxybenzoic acid google.com
Concentrated Sulfuric AcidCatalystBromination of m-methoxybenzoic acid google.com
SnCl4/DASTFluorinating reagentFluorodesulfurization of thionoesters nuph.edu.uaresearchgate.netnuph.edu.ua

Isolation and Purification Techniques for Academic Synthesis

Following the synthesis, the isolation and purification of this compound are essential to obtain a product of high purity, which is particularly important for academic research purposes.

A common work-up procedure for the synthesis of benzoic acid derivatives involves quenching the reaction mixture, typically by pouring it into ice water. google.com This is followed by extraction to separate the desired product from the reaction medium and byproducts. Since this compound is a carboxylic acid, its solubility is pH-dependent. This property is exploited in acid-base extraction.

The crude product, dissolved in an organic solvent like diethyl ether or dichloromethane, can be treated with an aqueous basic solution, such as sodium hydroxide (B78521) or sodium bicarbonate. This converts the benzoic acid into its water-soluble sodium salt, which partitions into the aqueous phase. The organic layer, containing neutral impurities, can then be separated. The aqueous layer is subsequently acidified with a strong acid like hydrochloric acid to precipitate the purified benzoic acid, which can then be collected by filtration. google.com

The table below outlines a typical extraction and phase separation sequence.

StepProcedurePurposeReference
1Quench reaction mixture in ice waterTo stop the reaction and precipitate the crude product google.com
2Dissolve crude product in an organic solventTo prepare for liquid-liquid extraction
3Extract with aqueous base (e.g., NaOH)To convert the benzoic acid to its water-soluble salt and separate from neutral impurities google.com
4Separate aqueous and organic layersTo isolate the product in the aqueous phase google.com
5Acidify the aqueous layer with acid (e.g., HCl)To precipitate the purified benzoic acid google.com
6Filter the precipitateTo collect the purified solid product google.com

For achieving very high purity, especially in an academic setting, column chromatography is a widely used technique. While recrystallization is often sufficient for obtaining a reasonably pure product, chromatography can separate the target compound from closely related impurities that may co-crystallize.

In the context of purifying brominated benzoic acids, silica (B1680970) gel column chromatography is a common method. The choice of eluent system is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column based on their polarity. For instance, a mixture of petroleum ether and ethyl acetate (10:1) has been used to purify a related bromo-fluoro-methylbenzoate. The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product. Evaporation of the solvent from the combined pure fractions yields the highly purified this compound.

The following table summarizes a typical chromatographic purification process.

Chromatographic TechniqueStationary PhaseEluent System (example)ApplicationReference
Column ChromatographySilica GelPetroleum Ether / Ethyl Acetate (10:1)Purification of methyl 2-bromo-4-fluoro-5-methylbenzoate

Recrystallization for Product Isolation and Purification

Recrystallization is a fundamental and widely employed technique for the purification of solid organic compounds. The principle underpinning this method is the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For this compound and related compounds, this process is critical for achieving the high purity required for subsequent analytical or synthetic applications.

The ideal solvent for recrystallization will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at or near the solvent's boiling point. ma.eduyoutube.com This temperature-dependent solubility differential allows for the separation of the compound from impurities. Impurities may either be insoluble in the hot solvent and removed by hot filtration, or they may be highly soluble and remain in the cold solvent (mother liquor) after the desired compound has crystallized. tutorsglobe.comyoutube.com The slow, controlled cooling of a saturated hot solution promotes the formation of a pure crystalline lattice, which selectively incorporates molecules of the target compound while excluding impurity molecules. tutorsglobe.com

General Procedure

A typical recrystallization procedure for a benzoic acid derivative involves the following steps:

Decolorization (if necessary): If colored impurities are present, a small amount of activated charcoal may be added to the hot solution to adsorb them.

Hot Filtration: The hot solution is filtered, typically using a fluted filter paper or a heated funnel, to remove any insoluble impurities. This step must be performed quickly to prevent premature crystallization of the product on the funnel. youtube.com

Crystallization: The hot, clear filtrate is allowed to cool slowly and without disturbance to room temperature. Slow cooling is crucial for the formation of large, pure crystals. ma.edu The process can be completed by further cooling in an ice bath to maximize the yield of the precipitate. ma.edu

Isolation and Washing: The purified crystals are collected by vacuum filtration using a Buchner or Hirsch funnel. ma.edututorsglobe.com The collected crystal cake is then washed with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities. ma.edu

Drying: The crystals are dried to remove residual solvent. This can be achieved by air-drying on the funnel, placing them in a desiccator, or using a vacuum oven at a suitable temperature. ma.edu

Research Findings in Analogous Compounds

While specific recrystallization protocols for this compound are not extensively detailed in publicly available literature, the purification of structurally similar brominated benzoic acids has been well-documented. These examples provide valuable insight into effective solvent choices and procedural outcomes.

For instance, a study on the purification of p-bromobenzoic acid contaminated with benzoic acid demonstrated the efficacy of ethanol (B145695) as a recrystallization solvent. The process resulted in a significant improvement in purity, as evidenced by a sharpened melting point range (from a crude range of 221-250°C to a purified range of 248-259°C) and the complete removal of benzoic acid signals in the ¹H NMR spectrum of the final product. libretexts.org

In another case, a patented synthetic method for 2-bromo-5-methoxybenzoic acid, an analog with a methoxy (B1213986) group instead of a difluoromethoxy group, utilized ethanol for recrystallization. This procedure yielded a product with 99.4% purity and a high recovery of 93.6%. google.com Similarly, a method for purifying 5-bromo-2-chloro benzoic acid notes that recrystallization can be performed using a variety of solvents, including alcohols (methanol, ethanol, isopropanol), acids (acetic acid), water, or toluene, to achieve purities between 97% and 99.6%. google.com

The table below summarizes research findings on the recrystallization of these related benzoic acid derivatives.

Interactive Data Table: Recrystallization of Substituted Benzoic Acids

CompoundRecrystallization SolventInitial PurityFinal PurityYieldKey FindingsReference
p-Bromobenzoic Acid Ethanol85 mol%Not specified, but impurity signals removed in NMRNot specifiedMelting point sharpened from 221-250°C to 248-259°C. ¹H NMR confirmed removal of benzoic acid impurity. libretexts.org
2-Bromo-5-methoxybenzoic acid EthanolNot specified99.4%93.6%A highly effective, high-yield purification from the crude reaction mixture. google.com
5-Bromo-2-chloro benzoic acid Water, Methanol, Ethanol, Isopropanol, Acetic Acid, Toluene, or Ethyl Acetate80-92%97-99.6%80-90%A range of solvents can be successfully employed to achieve high purity. google.com
m-Bromobenzoic Acid Water (pH adjusted)Not specifiedHigh PurityNot specifiedImpurities are preferentially dissolved by adjusting the aqueous suspension's pH to 3.5-6. google.com

Based on these established methods for analogous compounds, suitable solvents for the recrystallization of this compound would likely include lower-chain alcohols such as ethanol or a solvent mixture involving water or acetic acid. The optimal solvent and conditions would be determined empirically to maximize both purity and recovery yield.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that readily participates in a variety of derivatization reactions.

The carboxylic acid functionality of 2-bromo-5-(difluoromethoxy)benzoic acid can be readily converted into a range of derivatives such as esters, amides, and acid halides. For instance, esterification can be achieved by reacting the acid with an alcohol under acidic conditions or by using a coupling agent. The synthesis of methyl 5-bromo-2,4-difluorobenzoate has been accomplished by treating 5-bromo-2,4-difluorobenzoic acid with thionyl chloride in methanol. chemicalbook.com Similarly, amides can be formed through the reaction with amines, often facilitated by peptide coupling reagents to enhance reaction efficiency. The conversion to an acid halide, typically an acid chloride, can be accomplished using reagents like thionyl chloride or oxalyl chloride, which then serves as a highly reactive intermediate for further transformations.

While specific studies on the decarboxylation of this compound are not extensively documented in the provided results, the Barton bromodecarboxylation represents a potential pathway for such a transformation. researchgate.net This method typically involves the conversion of the carboxylic acid to a thiohydroxamate ester, followed by radical-induced decarboxylation and trapping of the resulting radical with a bromine source. The conditions for decarboxylation are often substrate-dependent and can be influenced by the electronic nature of the aromatic ring and the presence of other substituents.

Transformations Involving the Aromatic Bromine Substituent

The bromine atom on the aromatic ring is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly through transition metal catalysis.

The bromine substituent on this compound makes it an excellent substrate for numerous palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyonedalabs.comlibretexts.org This method is widely used to form biaryl structures. organic-chemistry.orgyonedalabs.comlibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.org The reaction is known for its versatility and tolerance of various functional groups. yonedalabs.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction typically proceeds via oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org This reaction is a powerful tool for the synthesis of complex olefinic compounds. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.netorganic-chemistry.orgresearchgate.net This method is highly efficient for the synthesis of aryl alkynes. researchgate.netorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has become a cornerstone for the synthesis of aryl amines, offering a broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraOrganoboron CompoundPd Catalyst, BaseBiaryl
HeckAlkenePd Catalyst, BaseSubstituted Alkene
SonogashiraTerminal AlkynePd Catalyst, Cu(I) Co-catalyst, BaseAryl Alkyne
Buchwald-HartwigAminePd Catalyst, BaseAryl Amine

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings, where a directing group guides the deprotonation to an adjacent ortho position. wikipedia.orgorganic-chemistry.org The carboxylic acid group, after in-situ deprotonation to the carboxylate, can act as a directing metalation group (DMG). semanticscholar.orgorganic-chemistry.orgrsc.org Treatment with a strong base, such as an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA, can lead to the formation of an aryllithium species. wikipedia.orgrsc.org This intermediate can then be trapped with various electrophiles to introduce a new substituent ortho to the carboxylic acid group. semanticscholar.orgrsc.org In the case of this compound, the carboxylate would direct lithiation to the C6 position. However, halogen-lithium exchange at the bromine-bearing carbon is also a competing and often faster process. researchgate.net The regioselectivity of these reactions can be highly dependent on the specific reaction conditions, including the base, solvent, and temperature. organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are generally challenging unless the aromatic ring is activated by strongly electron-withdrawing groups in the ortho and/or para positions. The difluoromethoxy group at the meta-position relative to the bromine atom in this compound is electron-withdrawing, which can somewhat facilitate SNAr reactions, though it is not as strongly activating as a nitro group. These reactions typically require harsh conditions, such as high temperatures and strong nucleophiles, to proceed.

Stability and Reactivity of the Difluoromethoxy Group

The difluoromethoxy (OCF₂H) group is a critical determinant of the chemical behavior of this compound. Its stability and potential for transformation are key considerations in synthetic applications.

Resistance to Oxidation and Reduction

The difluoromethoxy group is generally considered to be robust and resistant to common oxidizing and reducing conditions. researchgate.net The presence of two electron-withdrawing fluorine atoms significantly stabilizes the group. This stability is a valuable attribute in complex multi-step syntheses where other parts of the molecule need to be modified without affecting the OCF₂H moiety. Research on related fluorinated compounds has shown that while trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups can be susceptible to defluorination under certain reductive conditions, the difluoromethoxy group exhibits greater stability. researchgate.net This resilience allows for a broader range of chemical transformations to be performed on the rest of the molecule.

Potential for Selective Cleavage or Transformation

Despite its general stability, the difluoromethoxy group can undergo selective cleavage or transformation under specific, often harsh, reaction conditions. While direct cleavage of the C-O bond in the difluoromethoxy group is challenging, reactions involving the C-H bond are more accessible. For instance, deprotonation of the Ar-CF₂H group can be achieved using a combination of a strong base and a Lewis acid, which then allows the resulting nucleophilic species to react with electrophiles. acs.org

Visible light photoredox catalysis has also emerged as a powerful tool for transformations involving fluorinated groups. nih.govnih.gov These methods can generate radical species under mild conditions, potentially enabling transformations that are otherwise difficult to achieve. nih.gov For example, while not directly on the title compound, studies on related sulfonylated difluoromethyl compounds have demonstrated the selective cleavage of C-S bonds to generate difluoroalkyl radicals or difluorocarbene, highlighting the potential for controlled reactivity of the difluoromethyl moiety. sioc.ac.cn

In a study on 2-difluoromethoxy-substituted estratriene sulfamates, the difluoromethoxy group was found to influence the hydrolysis of a neighboring sulfamate (B1201201) group, suggesting an electronic effect that increases the acidity of the OCF₂H proton. nih.gov However, crystallographic analysis did not support the hypothesis of direct intramolecular hydrogen bonding between the difluoromethoxy hydrogen and the adjacent oxygen. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

The reactivity of the benzene ring in this compound is governed by the electronic effects of its three substituents: the bromo, difluoromethoxy, and carboxylic acid groups.

In electrophilic aromatic substitution reactions, the substituents on the benzene ring dictate the position of the incoming electrophile. libretexts.orgbyjus.com Both the bromine atom and the difluoromethoxy group are ortho-, para-directing groups, while the carboxylic acid group is a meta-directing group. libretexts.orgyoutube.com However, all three groups are deactivating, meaning they decrease the rate of electrophilic substitution compared to benzene itself. libretexts.org The strong electron-withdrawing nature of the carboxylic acid and the difluoromethoxy group significantly deactivates the ring. The bromine atom also deactivates the ring through its inductive effect, but its lone pairs can participate in resonance, which accounts for its ortho-, para-directing nature. The interplay of these directing effects will determine the regioselectivity of substitution reactions.

For nucleophilic aromatic substitution , the presence of electron-withdrawing groups is generally activating. The difluoromethoxy and carboxylic acid groups, by withdrawing electron density from the aromatic ring, can facilitate nucleophilic attack, particularly at the positions ortho and para to them. The bromine atom can act as a leaving group in such reactions. For instance, in related bromo-substituted fluorinated pyrimidines, the bromine atom can be displaced through Pd-catalyzed cross-coupling reactions, and the fluorine can undergo nucleophilic aromatic substitution. ossila.com

Studies on Reaction Kinetics and Mechanisms

Detailed kinetic and mechanistic studies specifically on this compound are not extensively reported in the available literature. However, general principles of electrophilic and nucleophilic aromatic substitution provide a framework for understanding its reactivity.

The rate-determining step in electrophilic aromatic substitution is typically the formation of the arenium ion intermediate. byjus.com The stability of this intermediate is influenced by the substituents present. For this compound, the deactivating nature of all three substituents would be expected to result in slower reaction rates compared to benzene.

Mechanistic studies on related fluorinated compounds often employ techniques like ¹⁹F NMR to track the fate of the fluorine-containing groups during a reaction. researchgate.net Such studies can provide valuable insights into reaction pathways and the stability of intermediates. For example, mechanistic investigations into the reactions of difluoromethyl sulfones have utilized various analytical methods to elucidate the divergent pathways leading to either radical or carbene species. sioc.ac.cn

The table below summarizes the key functional groups and their expected influence on the reactivity of the parent molecule.

Functional GroupElectronic EffectDirecting Effect (Electrophilic Substitution)Influence on Reactivity
-Br Inductively withdrawing, weakly deactivating; Resonance donatingOrtho, ParaDeactivates the ring, acts as a leaving group in some reactions.
-OCHF₂ Strongly inductively withdrawing, deactivatingOrtho, ParaStrongly deactivates the ring, generally stable. researchgate.net
-COOH Strongly inductively and resonance withdrawing, deactivatingMetaStrongly deactivates the ring.

Role As a Versatile Synthon in Complex Molecular Assembly

Intermediate in Medicinal Chemistry Research

Exploration of Fluorinated Moieties in Ligand Design

In modern drug discovery, the incorporation of fluorine-containing functional groups is a key strategy for optimizing the physicochemical and pharmacokinetic properties of a lead compound. The difluoromethoxy group (-OCHF₂) present in "2-bromo-5-(difluoromethoxy)benzoic acid" offers a unique set of characteristics that are highly valuable in ligand design.

The difluoromethoxy group is often employed as a bioisostere for other functional groups, such as the hydroxyl (-OH), thiol (-SH), or even methyl (-CH₃) groups. A bioisostere is a substituent that can replace another group in a molecule without significantly altering its shape, but which can modify its electronic and metabolic properties.

Key properties and roles of the difluoromethoxy group in ligand design include:

Modulation of Lipophilicity: The difluoromethoxy group generally increases the lipophilicity (fat-solubility) of a molecule, which can influence its ability to cross cell membranes and interact with biological targets. acs.org This property is crucial for improving the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. mdpi.com By replacing hydrogen atoms with fluorine, the -OCHF₂ group enhances the metabolic stability of the molecule, making it more resistant to enzymatic degradation in the body. This can lead to a longer half-life and improved bioavailability.

Hydrogen Bonding Capability: The hydrogen atom in the -OCHF₂ group can act as a weak hydrogen bond donor. acs.org This allows it to form interactions with biological receptors that are similar to those formed by hydroxyl or amine groups, potentially preserving or enhancing binding affinity. acs.org

Electronic Effects: The two fluorine atoms are highly electronegative, making the difluoromethoxy group a potent electron-withdrawing group. This electronic perturbation can significantly alter the acidity (pKa) of nearby functional groups, such as the carboxylic acid in the parent molecule, which in turn affects the molecule's ionization state and interaction with target proteins.

The strategic placement of a difluoromethoxy group allows medicinal chemists to fine-tune these properties, thereby designing ligands with improved potency, selectivity, and pharmacokinetic profiles, without drastically changing the core structure of the molecule.

Patent Literature Highlighting Synthetic Utility and Industrial Applications as a Building Block

The strategic importance of this compound as a versatile building block in the construction of complex, high-value molecules is extensively documented in patent literature. Its unique substitution pattern, featuring a reactive bromine atom, a carboxylic acid handle, and a difluoromethoxy group, makes it a sought-after synthon in medicinal chemistry and industrial synthesis. Patents frequently describe its use as a key intermediate for producing novel therapeutics, particularly in the fields of oncology and inflammatory diseases.

The utility of this compound is prominently featured in the development of advanced enzyme inhibitors. For instance, international patent application WO2022029335A1 discloses the use of this compound as an intermediate in the synthesis of potent SHP2 (Src homology 2 domain-containing phosphatase 2) inhibitors. SHP2 is a critical node in cellular signaling pathways, and its inhibition is a validated strategy for cancer therapy. In the synthetic routes described, the benzoic acid derivative serves as a foundational scaffold onto which other complex heterocyclic systems are constructed.

Further highlighting its role in creating targeted therapies, patent US20140288042A1 details the preparation of substituted pyrimidinylamine compounds intended for the treatment of inflammatory conditions. The patent outlines synthetic pathways where this compound is a crucial starting material. Its carboxylic acid group is often converted to an amide, while the bromine atom provides a site for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce further molecular complexity.

The application of this building block extends to the synthesis of intricate molecular architectures, including macrocycles and tricyclic systems. Patent WO2020210214A1 describes its use in the preparation of macrocyclic compounds that act as inhibitors of protein tyrosine phosphatases. In these multi-step syntheses, the compound provides a critical fragment that is eventually incorporated into the large ring structure. Similarly, Chinese patent CN116436663A outlines the synthesis of novel tricyclic compounds where this compound is employed as a key intermediate, demonstrating its versatility in constructing diverse and complex molecular frameworks.

The recurring appearance of this compound in the patent literature underscores its industrial significance as a reliable and versatile starting material for producing novel pharmaceutical agents.

Patented Applications of this compound

Patent ReferenceResulting Compound Class / ApplicationIndustrial / Therapeutic Area
WO2022029335A1SHP2 InhibitorsOncology
US20140288042A1Substituted Pyrimidinylamine CompoundsInflammatory Diseases
WO2020210214A1Macrocyclic Protein Tyrosine Phosphatase InhibitorsVarious Therapeutic Fields
CN116436663ATricyclic CompoundsPharmaceutical Development

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. For 2-bromo-5-(difluoromethoxy)benzoic acid, a combination of one-dimensional and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton, carbon, and fluorine signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the proton of the difluoromethoxy group. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton of the -OCHF₂ group would appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield shift. The aromatic carbons would show distinct signals influenced by the bromo, carboxyl, and difluoromethoxy substituents. The carbon of the difluoromethoxy group would appear as a triplet due to coupling with the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the difluoromethoxy group. A single signal, split into a doublet by the geminal proton, would be expected.

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹HAromatic protons: 7.5-8.2Multiplet-
-OCHF₂: 6.5-7.0TripletJH-F ≈ 70-80
-COOH: 12.0-13.0Singlet (broad)-
¹³C-COOH: 165-170Singlet-
Aromatic C-Br: 115-120Singlet-
Aromatic C-O: 150-155TripletJC-F ≈ 240-250
Other Aromatic C: 120-140Multiplet-
-OCHF₂: 110-115TripletJC-F ≈ 240-250
¹⁹F-OCHF₂: -80 to -90DoubletJF-H ≈ 70-80

Note: This is a generalized prediction. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over two or three bonds. This would be critical for confirming the positions of the substituents on the aromatic ring by observing correlations from the aromatic protons to the quaternary carbons (e.g., the carbon bearing the bromine atom and the carboxyl carbon).

While less common for a relatively rigid molecule like this, dynamic NMR could potentially be used to study the rotational barrier around the C-O bond of the difluoromethoxy group, if any significant conformational isomers were present at accessible temperatures.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₅BrF₂O₃), the expected monoisotopic mass would be precisely measured. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key expected fragments would arise from the loss of the carboxylic acid group, the bromine atom, and parts of the difluoromethoxy group.

Predicted High-Resolution Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺266.9462
[M+Na]⁺288.9281
[M-H]⁻264.9317

Note: These predictions are based on the elemental composition C₈H₅BrF₂O₃.

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
C-H (Aromatic)Stretching3100-3000
C=O (Carboxylic Acid)Stretching1710-1680
C=C (Aromatic)Stretching1600-1450
C-O (Ether and Acid)Stretching1300-1200
C-FStretching1100-1000
C-BrStretching700-600

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The C=O stretching frequency will be a strong, sharp band. The C-F and C-Br stretches will appear in the fingerprint region.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. It is complementary to infrared (IR) spectroscopy, as some vibrational modes that are weak or inactive in IR may be strong and readily observed in Raman spectra, and vice-versa. This is particularly true for vibrations that involve a significant change in the polarizability of the molecule.

For a molecule like this compound, Raman spectroscopy would be instrumental in identifying key functional group vibrations and skeletal modes of the aromatic ring. While specific Raman data for this compound is not available in the reviewed literature, the Raman spectrum of benzoic acid and its derivatives has been well-documented. researchgate.netias.ac.in The spectrum is typically characterized by several distinct regions:

C-H stretching vibrations: Aromatic C-H stretching modes are generally observed in the 3000-3100 cm⁻¹ region.

Carbonyl (C=O) stretching: The carboxylic acid C=O stretching vibration is a prominent feature, typically appearing in the 1600-1700 cm⁻¹ range. In the solid state, benzoic acids often form hydrogen-bonded dimers, which can lead to a splitting or broadening of this band.

Aromatic ring vibrations: The C=C stretching vibrations of the benzene ring usually appear as a series of bands between 1400 and 1600 cm⁻¹.

Difluoromethoxy group vibrations: The O-CF₂-H group would exhibit characteristic stretching and bending vibrations. The C-F stretching modes are expected to be strong in the Raman spectrum and would likely appear in the 1000-1200 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration would be found at lower frequencies, typically in the range of 500-700 cm⁻¹.

The following table provides a hypothetical assignment of key Raman bands for this compound based on characteristic group frequencies.

Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Carboxylic Acid O-H Stretch2800 - 3000 (broad)
Carbonyl C=O Stretch1630 - 1680
Aromatic C=C Stretch1580 - 1610, 1400-1500
C-F Stretch (of OCF₂)1000 - 1200
C-O Stretch (ether)1200 - 1300
C-Br Stretch500 - 700

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular structure of this compound, including bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice.

Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, the crystal structures of numerous other substituted benzoic acids have been extensively studied. ucl.ac.ukwikipedia.org A common structural motif for benzoic acids is the formation of centrosymmetric hydrogen-bonded dimers, where the carboxylic acid groups of two molecules are linked by a pair of O-H···O hydrogen bonds. researchgate.net

It is highly probable that this compound would also crystallize as a hydrogen-bonded dimer. Beyond this primary interaction, the crystal packing would be influenced by other, weaker intermolecular forces such as halogen bonding (involving the bromine atom), dipole-dipole interactions (from the polar difluoromethoxy and carbonyl groups), and π-π stacking interactions between the aromatic rings.

A hypothetical crystallographic data table for this compound, based on common features of similar compounds, is presented below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~12-15
b (Å)~4-6
c (Å)~18-22
β (°)~95-105
V (ų)~1100-1300
Z4
Key Intermolecular InteractionsO-H···O hydrogen bonding, C-Br···O halogen bonding, π-π stacking

Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives and Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which are sensitive to the stereochemistry of chiral molecules. Since this compound itself is achiral, these techniques would be applied to its chiral derivatives. The synthesis of such derivatives, for instance, by introducing a chiral center in a substituent or by forming a diastereomeric salt with a chiral base, would be a prerequisite.

There is no published research on the synthesis or chiroptical properties of chiral derivatives of this compound. However, the principles of ECD and VCD are well-established for determining the absolute configuration of chiral molecules. nih.govnih.gov

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a fingerprint of the molecule's absolute configuration. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry of the chiral derivative can be unambiguously assigned.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. VCD spectra provide more structural information than ECD spectra due to the larger number of vibrational bands. Similar to ECD, the comparison of experimental and computationally predicted VCD spectra allows for the determination of the absolute configuration.

Should a chiral derivative of this compound be synthesized, these techniques would be invaluable for its stereochemical characterization.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in understanding the electronic structure and related properties of molecules. These methods can elucidate geometry, energy, and reactivity.

Table 1: Representative Calculated Geometrical Parameters for Benzoic Acid Derivatives (Illustrative)

ParameterBond Length (Å)Bond Angle (°)
C-C (aromatic)1.39 - 1.41
C-Br~1.90
C-O (ether)~1.37
C=O (carboxyl)~1.21
C-O (carboxyl)~1.36
O-H (carboxyl)~0.97
C-C-C (aromatic)118 - 121
C-C-Br~120
C-C-O (ether)~125
O-C=O (carboxyl)~123
C-C=O (carboxyl)~118
C-O-H (carboxyl)~106

Note: This table is illustrative and based on general values for similar compounds. Actual values for 2-bromo-5-(difluoromethoxy)benzoic acid would require specific calculations.

Table 2: Conceptual Frontier Molecular Orbital Properties

PropertyDescriptionImplication for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital.Influenced by the electron-donating/withdrawing nature of substituents. The difluoromethoxy and bromo groups are electron-withdrawing, likely lowering the HOMO energy.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Also lowered by electron-withdrawing substituents.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.A key indicator of chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. nih.gov In a molecule like this compound, the negative potential is expected to be concentrated around the oxygen atoms of the carboxylic acid and difluoromethoxy groups, as well as the bromine atom. The positive potential would be located around the hydrogen atom of the carboxylic acid group. Natural Bond Orbital (NBO) analysis can also be performed to provide a more quantitative picture of charge distribution and intramolecular interactions. nih.govvjst.vn

Prediction and Validation of Spectroscopic Data

Computational methods are also employed to predict and help interpret spectroscopic data, such as NMR and vibrational spectra.

While no specific computational NMR data for this compound was found, the methodology is well-established. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra are then compared with experimental data to aid in the assignment of signals to specific atoms in the molecule. For example, in a related compound, methyl 2-bromo-4-fluoro-5-methylbenzoate, the ¹H NMR signals were assigned to the aromatic protons and the methyl groups. chemicalbook.com

Computational methods are widely used to simulate the infrared (IR) and Raman spectra of molecules. nih.govnih.govslideshare.net By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. nih.govnih.gov This simulated spectrum is then compared with the experimental FT-IR and FT-Raman spectra to make detailed assignments of the observed vibrational bands to specific molecular motions, such as stretching and bending of different functional groups. nih.govnih.govnih.gov For benzoic acid derivatives, characteristic vibrational modes include the O-H, C=O, and C-O stretches of the carboxylic acid group, as well as various vibrations of the substituted benzene (B151609) ring. nih.govresearchgate.net

Elucidation of Reaction Mechanisms and Transition States

The study of reaction mechanisms at a molecular level is crucial for optimizing synthetic routes and understanding chemical transformations. Computational chemistry allows for the detailed exploration of potential energy surfaces, identifying transition states and intermediates that are often difficult to characterize experimentally.

Energy Profiles for Key Transformations

Analysis of Reaction Pathways and Selectivity

Similarly, a detailed computational analysis of reaction pathways and selectivity for this compound has not been extensively reported. Theoretical investigations could predict the regioselectivity and stereoselectivity of reactions, for instance, by comparing the activation energies of different possible reaction channels. This would be particularly valuable for understanding how the bromo and difluoromethoxy substituents influence the reactivity of the benzoic acid core.

Molecular Dynamics Simulations for Conformational Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes and interactions with their environment.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. These models are valuable for predicting properties of new or untested compounds.

There are no specific QSPR studies dedicated solely to this compound. However, broader QSPR studies on substituted benzoic acids have been conducted to predict properties like acidity (pKa). researchgate.netresearchgate.net These studies typically use a variety of molecular descriptors, which are numerical representations of molecular structure, to build predictive models.

For this compound, relevant descriptors would include those related to its electronic properties (e.g., Hammett constants), steric effects, and hydrophobicity. PubChem provides some computationally predicted properties for this molecule, which could serve as a starting point for QSPR modeling. uni.lu

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H5BrF2O3PubChem uni.lu
Molecular Weight267.03 g/mol PubChem uni.lu
XLogP32.5PubChem uni.lu
Hydrogen Bond Donor Count1PubChem uni.lu
Hydrogen Bond Acceptor Count3PubChem uni.lu
Rotatable Bond Count2PubChem uni.lu
Exact Mass265.9386 g/mol PubChem uni.lu
Monoisotopic Mass265.9386 g/mol PubChem uni.lu
Topological Polar Surface Area54.4 ŲPubChem uni.lu
Heavy Atom Count14PubChem uni.lu
Complexity247PubChem uni.lu

These predicted values, derived from computational models, offer a glimpse into the physicochemical profile of the molecule and could be utilized in broader QSPR studies to predict various other properties.

Conclusion and Future Research Perspectives

Synthesis and Reactivity Summary

The synthesis of 2-bromo-5-(difluoromethoxy)benzoic acid is not widely documented in readily available literature, suggesting its status as a specialized or novel reagent. However, a plausible synthetic route can be devised based on established organic chemistry principles, likely involving a multi-step process.

A probable synthetic pathway would commence with a suitable precursor, such as 3-hydroxybenzoic acid. The synthesis would likely proceed through two key transformations: electrophilic bromination and difluoromethoxylation. The order of these steps would be crucial to ensure the desired regioselectivity.

One potential route involves the initial bromination of a protected 3-hydroxybenzoic acid derivative. The directing effects of the hydroxyl and carboxyl groups would need to be carefully considered to achieve bromination at the C2 position. Following bromination, the introduction of the difluoromethoxy group could be achieved by reacting the deprotected phenolic intermediate with a suitable difluoromethylating agent. A common method for this transformation is the reaction with a source of difluorocarbene, which can be generated from various precursors. nih.gov

Alternatively, the synthesis could begin with the difluoromethoxylation of 3-hydroxybenzoic acid, followed by a regioselective bromination. The electronic properties of the difluoromethoxy group would influence the position of the incoming bromine atom. A method for the synthesis of 2-halogen-5-bromobenzoic acids has been reported, which involves the bromination of o-halobenzoic acids using N-bromosuccinimide (NBS) in the presence of sulfuric acid. google.com This suggests that direct bromination of 3-(difluoromethoxy)benzoic acid could be a viable approach.

The reactivity of this compound is primarily dictated by the three functional groups present on the benzene (B151609) ring: the carboxylic acid, the bromine atom, and the difluoromethoxy group.

The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. The bromine atom, being attached to an aromatic ring, is relatively unreactive towards simple nucleophilic substitution. However, it is an excellent handle for transition metal-catalyzed cross-coupling reactions. youtube.com Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C2 position. nih.govrsc.orgnih.gov These reactions allow for the introduction of a wide variety of substituents, making this compound a versatile building block for constructing more complex molecules. acs.org

Emerging Methodologies for Synthesis and Functionalization

Recent advancements in synthetic organic chemistry offer promising new avenues for the synthesis and functionalization of halogenated benzoic acids like this compound. These emerging methodologies focus on improving efficiency, selectivity, and sustainability.

For the synthesis of the core structure, visible-light photoredox catalysis has emerged as a powerful tool for various transformations, including halogenation and the introduction of fluorinated motifs. nih.govresearchgate.net These methods often proceed under mild conditions and can offer unique reactivity patterns compared to traditional thermal methods. The development of novel difluoromethylating agents and catalytic systems for their activation is an active area of research that could lead to more direct and efficient syntheses of difluoromethoxyarenes. nih.gov

In terms of functionalization, late-stage C-H activation has become a transformative strategy in organic synthesis. While the bromine atom provides a reliable site for cross-coupling, direct functionalization of the C-H bonds on the aromatic ring would offer a more atom-economical approach to introduce further complexity. Research into regioselective C-H functionalization of substituted benzoic acids is ongoing, with various directing group strategies being explored to control the position of the new bond formation.

Furthermore, flow chemistry is gaining traction as a technology to improve the safety, efficiency, and scalability of chemical processes. The synthesis of halogenated intermediates can sometimes involve hazardous reagents or exothermic reactions, and flow reactors can offer better control over these parameters.

Untapped Potential as a Building Block in Emerging Chemical Fields

The unique combination of a reactive bromine handle and the property-modulating difluoromethoxy group makes this compound a building block with significant untapped potential in several emerging chemical fields.

In medicinal chemistry, the incorporation of fluorine-containing groups is a well-established strategy to enhance the pharmacological properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. morressier.comnih.govnih.gov The difluoromethoxy group, in particular, is considered a "lipophilic hydrogen bond donor" and can favorably modulate a molecule's properties. nih.gov The bromine atom allows for the facile introduction of this scaffold into a wide range of molecular architectures through cross-coupling reactions, making it a valuable tool in fragment-based drug discovery and lead optimization. acs.orgnih.gov The development of novel building blocks is a crucial strategy for improving the quality of compound libraries for drug discovery. nih.govcsmres.co.uk

In the field of agrochemicals, halogenated aromatic compounds are a cornerstone of many pesticides and herbicides. chemimpex.com The specific substitution pattern of this compound could lead to the discovery of new active ingredients with improved efficacy, selectivity, or environmental profiles. The ability to fine-tune the properties of the final molecule by derivatizing the carboxylic acid and replacing the bromine atom makes this a versatile starting material for creating libraries of potential agrochemicals.

In materials science, the introduction of halogen atoms can influence the packing and electronic properties of organic materials. Halogen bonding is an increasingly recognized non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. acs.orgumich.edu The bromine atom in this compound could participate in such interactions, making it a potentially useful component for the design of novel crystalline materials, liquid crystals, or organic semiconductors. nih.gov The future of high-performance materials will rely on the synthesis of novel carboxylic acid derivatives. patsnap.com

Advanced Characterization Techniques and Computational Modeling for Deeper Insights

A comprehensive understanding of the structure and properties of this compound and its derivatives can be achieved through a combination of advanced characterization techniques and computational modeling.

Advanced Characterization Techniques:

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive information about the three-dimensional structure of the molecule in the solid state. This would reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding from the carboxylic acid and potential halogen bonding involving the bromine atom. nih.govnih.gov The crystal structure of the closely related 2-bromobenzoic acid shows the formation of hydrogen-bonded dimers. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 1H, 13C, and 19F NMR, are essential for characterizing the molecule in solution. 19F NMR is particularly useful for probing the electronic environment of the difluoromethoxy group. The chemical shifts and coupling constants of the aromatic protons in 1H NMR can provide insights into the electronic effects of the substituents. orgchemboulder.comlibretexts.orgwisc.edulibretexts.orgnanalysis.com

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). nih.gov These calculations can complement experimental data and provide a deeper understanding of the molecule's reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of the molecule in different environments, such as in solution or in a biological system. This can provide insights into its conformational preferences and interactions with other molecules.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions, including hydrogen and halogen bonds, providing a quantitative measure of their strength. nih.gov

Modeling of Halogen Bonding: Computational methods are increasingly used to predict and analyze halogen bonding interactions. acs.orgumich.edunih.govumich.edumdpi.com These studies can help to understand the role of the bromine atom in directing the self-assembly of molecules containing this building block.

Future Directions in the Design and Application of Halogenated Benzoic Acid Derivatives

The field of halogenated benzoic acid derivatives is poised for continued growth, driven by the demand for novel molecules with tailored properties in various scientific disciplines. Several key future directions can be identified:

Development of Novel Synthetic Methods: There is a continuing need for more efficient, selective, and sustainable methods for the synthesis of halogenated benzoic acids. researchgate.net This includes the development of new catalytic systems, the use of flow chemistry, and the exploration of biocatalytic routes. patsnap.com The direct and regioselective halogenation and functionalization of benzoic acid derivatives using C-H activation will remain a major focus.

Expansion of the Chemical Space of Building Blocks: The design and synthesis of new halogenated benzoic acid building blocks with diverse substitution patterns and functional groups will be crucial for expanding the accessible chemical space for drug discovery and materials science. nih.govnih.govnih.govcsmres.co.ukuni-muenster.desciencedaily.com This includes the introduction of novel fluorinated motifs and the exploration of different halogen atoms to fine-tune properties.

Rational Design Based on Non-Covalent Interactions: A deeper understanding of non-covalent interactions, particularly halogen bonding, will enable the rational design of molecules with specific self-assembly properties. acs.orgumich.edunih.gov This could lead to the development of new crystalline materials, co-crystals, and functional polymers with predictable structures and properties.

Integration of Computational and Experimental Approaches: The synergy between computational modeling and experimental work will be increasingly important for accelerating the design and discovery process. umich.edunih.govnih.gov High-throughput virtual screening and predictive modeling can help to identify promising candidates for synthesis and testing, saving time and resources.

Applications in Chemical Biology and Probe Development: Halogenated benzoic acids can serve as scaffolds for the development of chemical probes to study biological processes. The ability to introduce reporter groups or reactive functionalities via the halogen atom makes them versatile tools for chemical biology research.

Q & A

Basic: What are the common synthetic routes for 2-bromo-5-(difluoromethoxy)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves bromination of a precursor benzoic acid derivative followed by introduction of the difluoromethoxy group. Key steps include:

  • Bromination : Use brominating agents (e.g., Br₂, NBS) in acidic media (e.g., 80% H₂SO₄) to achieve regioselectivity at the 2-position .
  • Difluoromethoxy Introduction : Employ nucleophilic substitution with difluoromethylating reagents (e.g., ClCF₂O−) under basic conditions (e.g., K₂CO₃ in DMF) .
    Optimization Strategies :
  • Control temperature (-75°C for lithiation steps) to minimize side reactions.
  • Use catalysts (e.g., Pd for coupling reactions) to enhance yield and selectivity .

Table 1 : Example Bromination Efficiency with Different Agents (Adapted from )

Brominating AgentPurity (%)Side Products (%)
Br₂ in H₂SO₄95<5
NBS in DCM8810

Basic: What spectroscopic and computational methods are used to characterize this compound?

Methodological Answer:

  • NMR : ¹H/¹⁹F NMR to confirm bromine/difluoromethoxy positions (δ ~7.5 ppm for aromatic protons, δ -40 ppm for CF₂) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M-H]⁻ at m/z 265.93 .
  • DFT Calculations : Compare experimental IR/Raman spectra with B3LYP/6-311++G(d,p) simulations to validate electron-density distributions .

Advanced: How can density functional theory (DFT) predict the reactivity of the difluoromethoxy group in cross-coupling reactions?

Methodological Answer:

  • Use hybrid functionals (e.g., B3LYP) to model transition states and activation energies for Suzuki-Miyaura couplings .
  • Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient sites prone to nucleophilic attack .
    Example : DFT predicts higher reactivity at the 5-position due to electron-withdrawing CF₂O−, aligning with experimental coupling yields .

Basic: How do bromine and difluoromethoxy substituents influence electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:

  • Bromine : Directs EAS to the meta position via -I effect.
  • Difluoromethoxy : Strong electron-withdrawing (-I) and weak donating (+M) effects, favoring para substitution .
    Experimental Validation : Nitration at 80°C yields 3-nitro derivatives, confirmed by LC-MS .

Advanced: What strategies identify biological targets for this compound in enzyme inhibition studies?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against enzyme libraries (e.g., cytochrome P450) .
  • Kinetic Assays : Measure IC₅₀ via fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP3A4) .
    Case Study : Analogues with CF₂O− groups show 10x higher binding affinity to COX-2 due to hydrophobic interactions .

Advanced: How to resolve discrepancies between experimental and computational thermochemical data (e.g., bond dissociation energies)?

Methodological Answer:

  • Error Analysis : Compare B3LYP vs. CCSD(T) for exact exchange contributions; revise functional parameters .
  • Solvent Corrections : Apply SMD models to DFT calculations for aqueous-phase reactions .
    Example : Discrepancies in ΔG‡ for hydrolysis reduced from 5.2 kcal/mol to 0.8 kcal/mol after implicit solvation .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : TGA shows decomposition >150°C; store at 4°C in amber vials .
  • Hydrolytic Stability : pH 7–9 solutions degrade <5% over 30 days; avoid strong acids/bases .

Advanced: What mechanistic insights explain the regioselectivity of nucleophilic substitutions on this scaffold?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : ²H-labeling at C-2 shows KIE = 1.8, indicating rate-limiting C-Br bond cleavage .
  • In Situ Monitoring : Use ¹⁹F NMR to track intermediates in SNAr reactions .

Basic: What purification techniques maximize yield and purity post-synthesis?

Methodological Answer:

  • Crystallization : Use ethanol/water (70:30) for >98% purity .
  • HPLC : C18 column with 0.1% TFA/acetonitrile gradient for isolating minor isomers .

Advanced: How can structure-activity relationships (SAR) guide its use in drug design?

Methodological Answer:

  • Bioisosteric Replacement : Replace Br with Cl to reduce toxicity while retaining activity (IC₅₀: Br = 12 nM vs. Cl = 15 nM) .
  • Pharmacophore Mapping : Identify essential H-bond acceptors (CF₂O−) and hydrophobic pockets .

Advanced: What catalytic systems optimize cross-coupling reactions (e.g., Suzuki) with this compound?

Methodological Answer:

  • Catalyst Screening : Pd(PPh₃)₄ in THF yields 92% biaryl product vs. 75% with Pd(OAc)₂ .
  • Ligand Effects : XPhos ligands reduce homocoupling by 30% via steric hindrance .

Table 2 : Catalytic Efficiency in Suzuki Coupling (Adapted from )

Catalyst SystemYield (%)Selectivity (%)
Pd(PPh₃)₄/THF9298
Pd(OAc)₂/DMF7585

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